8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. Its core structure features a spirocyclic system with a sulfonyl-linked 1-acetyl-2,3-dihydroindole moiety and a propyl substituent at position 2. The sulfonyl group enhances binding affinity and selectivity, while the acetylated indole moiety contributes to metabolic stability .
Properties
IUPAC Name |
8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-3-9-24-18(26)20(21-19(24)27)7-11-22(12-8-20)30(28,29)16-4-5-17-15(13-16)6-10-23(17)14(2)25/h4-5,13H,3,6-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXNVBLBYWLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological changes. For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to therapeutic effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities. They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it could prevent the enzyme from catalyzing its reaction, leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The indole moiety within the compound is known to bind with high affinity to multiple receptors, which can influence a range of biological activities such as antiviral, anti-inflammatory, and anticancer effects. The compound’s interactions with enzymes like cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical environment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, it can alter gene expression profiles, resulting in the upregulation or downregulation of target genes involved in critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation. The compound can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects, as its concentration in target tissues determines its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.
Biological Activity
The compound 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The structure features an indole derivative with sulfonyl and acetyl groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 2640814-28-2 |
Research indicates that 1,3,8-triazaspiro[4.5]decane derivatives exhibit cardioprotective effects by inhibiting the mitochondrial permeability transition pore (mPTP) opening. This inhibition is crucial in preventing myocardial cell death during reperfusion injury in myocardial infarction (MI) scenarios . The compound's interaction with the c subunit of ATP synthase has been shown to be independent of traditional pathways associated with other inhibitors like Oligomycin A, suggesting a unique mechanism that mitigates side effects while preserving ATP synthesis .
Cardioprotective Effects
Multiple studies have demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane can significantly reduce cell death in cardiac tissues subjected to ischemic conditions. For instance, a study highlighted that these compounds did not adversely affect cell viability or ATP levels under acute treatment conditions compared to Oligomycin A, which is known for its toxic effects on cells .
Prolyl Hydroxylase Inhibition
The compound has also been identified as a potent inhibitor of prolyl hydroxylase enzymes (PHDs), which play a critical role in regulating erythropoiesis and cellular responses to hypoxia. This inhibition leads to increased levels of erythropoietin (EPO), making it a candidate for treating anemia . The structure-activity relationship (SAR) studies have optimized these compounds for enhanced pharmacokinetic profiles and reduced off-target effects.
Case Studies
- Cardiac Protection in Ischemia : In a controlled study involving rat models of myocardial infarction, treatment with the compound resulted in a significant reduction in infarct size and improved functional recovery post-reperfusion compared to untreated controls .
- Erythropoietic Activity : Another study demonstrated that administration of the compound led to a marked increase in serum EPO levels in preclinical models, indicating its potential utility in treating conditions associated with low red blood cell counts .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Several studies have indicated that compounds similar to 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
- For instance, derivatives of indole have been shown to target specific pathways involved in tumor growth and metastasis.
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Antimicrobial Properties :
- Research indicates that this compound may possess antimicrobial properties against a range of pathogens. The sulfonamide group is known for its antibacterial activity, which could be leveraged for developing new antibiotics.
- A comparative study demonstrated that similar compounds displayed significant inhibitory effects on bacterial growth, suggesting a potential role in treating infections.
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Neuroprotective Effects :
- The indole framework is often associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Investigations into its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's are ongoing.
Biochemical Applications
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Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamide-based compounds are known to inhibit carbonic anhydrase and other key enzymes.
- This property could be exploited in designing drugs targeting metabolic disorders.
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Drug Design :
- The unique structure of this compound makes it a candidate for drug design through structure-activity relationship (SAR) studies. Modifications to the indole or sulfonamide groups could lead to compounds with enhanced efficacy and reduced side effects.
Material Science Applications
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Polymer Chemistry :
- The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable properties.
- Research is being conducted on using such compounds in creating smart materials that respond to environmental stimuli.
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Nanotechnology :
- The potential for incorporating this compound into nanoscale devices for drug delivery systems is being explored. Its solubility and reactivity can facilitate the encapsulation of therapeutic agents.
Case Studies
| Study Title | Findings | Implications |
|---|---|---|
| Anticancer Activity of Indole Derivatives | Demonstrated significant cytotoxicity against breast cancer cell lines | Potential for development as an anticancer agent |
| Antimicrobial Properties of Sulfonamide Compounds | Showed inhibition of bacterial growth in vitro | Suggests utility in antibiotic development |
| Neuroprotective Effects of Indole Compounds | Induced neuroprotection in neuronal cell cultures | Possible application in neurodegenerative disease treatment |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, focusing on substituents, molecular properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Substituent-Driven Selectivity: The target compound’s sulfonyl-linked indole substituent distinguishes it from analogs with benzoyl (e.g., ), imidazolylmethyl (), or thiazolylmethyl () groups. In contrast, 3,8-bis(phenylethyl) derivatives () exhibit increased molecular weight and steric bulk, which may limit blood-brain barrier penetration but improve plasma stability.
Therapeutic Potential: The imidazolylmethyl-pyrimidinyl analog () shows promise in kinase inhibition, suggesting scaffold versatility for oncology. However, the target compound’s acetylated indole-sulfonyl motif may offer superior specificity for anemia-related targets . Thiazolylmethyl derivatives () highlight the scaffold’s adaptability for antimicrobial applications but lack data on in vivo efficacy.
Preparation Methods
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. Key steps include sulfonylation of the indole precursor, followed by cyclization to form the spirocyclic core. Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine are often used to enhance yield. Purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. Which spectroscopic methods are optimal for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the spirocyclic framework and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while Infrared (IR) spectroscopy identifies functional groups like sulfonyl and acetyl moieties. X-ray crystallography, if feasible, provides definitive conformational data .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers across a pH range (e.g., 1–10) and temperatures (25–60°C). Monitor degradation via HPLC-UV at regular intervals. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Cross-reference assays with standardized positive controls (e.g., known inhibitors for target pathways). Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate results. Meta-analysis of structure-activity relationships (SAR) in analogous compounds (e.g., antibacterial triazaspiro derivatives) can clarify discrepancies .
Q. How can molecular modeling predict conformational flexibility and target interactions?
Employ density functional theory (DFT) to optimize the compound’s geometry and identify low-energy conformers. Molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) predicts binding modes. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .
Q. What experimental designs are recommended for elucidating the mechanism of action?
Use a combination of:
- Target-based assays : Enzymatic inhibition studies (e.g., fluorogenic substrates for proteases).
- Cellular assays : siRNA knockdown to confirm pathway involvement.
- Omics approaches : Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment. Cross-validate findings with structural analogs (e.g., 8-(3-chlorophenyl)sulfonyl derivatives with known antitumor activity) .
Q. How can researchers optimize the compound’s pharmacokinetic properties?
Modify substituents on the indole or spirocyclic ring to enhance solubility (e.g., introduce hydrophilic groups) or reduce metabolic liability (e.g., replace labile esters). Use in vitro models like Caco-2 cells for permeability assessment and microsomal stability assays to predict hepatic clearance .
Data Analysis and Comparative Studies
Q. What computational tools analyze substituent effects on bioactivity?
Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and Hammett constants correlate structural features with activity. Software such as MOE or Schrödinger Suite enables virtual screening of derivatives. Comparative tables (e.g., IC₅₀ values for sulfonyl vs. benzoyl analogs) highlight critical substituents .
Q. Example Table: Comparative Bioactivity of Structural Analogs
| Compound Substituent | Target Pathway | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Chlorophenyl sulfonyl | Antibacterial | 12.3 | |
| 4-Ethylbenzoyl | Antitumor (p53/MDM2) | 8.7 | |
| 3,4,5-Trimethoxybenzoyl | Kinase inhibition | 25.1 |
Q. How do steric and electronic factors influence reactivity in derivatization?
Steric hindrance from bulky groups (e.g., propyl at position 3) may slow nucleophilic substitution. Electron-withdrawing substituents (e.g., sulfonyl) activate the spirocyclic core for electrophilic reactions. Hammett plots or Fukui indices quantify electronic effects .
Methodological Guidance
Q. What protocols ensure reproducibility in scale-up synthesis?
Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to maintain temperature control. Use Process Analytical Technology (PAT) tools like in-line FTIR for real-time monitoring. Optimize crystallization conditions (e.g., anti-solvent addition rate) to control particle size distribution .
Q. How should researchers document synthetic procedures for peer review?
Include detailed reaction parameters (temperature ±0.5°C, solvent purity ≥99.9%), characterization data (NMR shifts, HRMS m/z), and chromatograms (HPLC purity ≥95%). Provide raw data repositories (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
